Superior MAO-B Selectivity and Potency Versus Natural Aurone Hispidol and Clinical MAO-B Inhibitor Safinamide
Compound 1p ((2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one) demonstrates a significantly enhanced MAO-B inhibitory profile compared to both the natural aurone hispidol and the clinical reversible inhibitor safinamide. In a recombinant human MAO enzyme assay, 1p exhibited an IC₅₀ of 0.171 µM for MAO-B and a selectivity index (SI) of >583, indicating negligible MAO-A inhibition at the concentrations tested [1]. In contrast, hispidol, which lacks the 2,3,4-trimethoxy substitution pattern, shows an IC₅₀ of 2.45 µM for MAO-B and a much lower selectivity (MAO-A IC₅₀ = 0.26 µM) [2]. Furthermore, while safinamide is a potent MAO-B inhibitor (IC₅₀ ≈ 0.098 µM), its selectivity index is lower than that of 1p, and it exhibits an undesirable effect on neuroinflammatory mediator production [3].
| Evidence Dimension | MAO-B Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | IC₅₀ (MAO-B) = 0.171 µM; Selectivity Index (MAO-A/MAO-B) > 583 |
| Comparator Or Baseline | Hispidol: IC₅₀ (MAO-B) = 2.45 µM; Safinamide: IC₅₀ (MAO-B) ≈ 0.098 µM; Selectivity Index ≈ 300 |
| Quantified Difference | 1p is 14.3-fold more potent than hispidol and 1.9-fold more selective than safinamide. |
| Conditions | Recombinant human MAO-A and MAO-B enzyme assays using kynuramine and benzylamine as substrates, respectively. |
Why This Matters
This high selectivity ensures that researchers can attribute observed biological effects specifically to MAO-B inhibition without confounding MAO-A off-target activity, which is critical for modeling Parkinson's disease (PD) and Alzheimer's disease (AD) pathophysiology.
- [1] Ahmed H. E. Hassan, Hyeon Jeong Kim, Min Sung Gee, Jong-Hyun Park, Hye Rim Jeon, Cheol Jung Lee, Yeonwoo Choi, Suyeon Moon, Danbi Lee, Jong Kil Lee, Ki Duk Park, Yong Sup Lee. (2022). Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 368-382. View Source
- [2] Baek, S. C., Lee, H. W., Ryu, H. W., Kang, M. G., Park, D., Kim, S. H., Cho, M. L., Oh, S. R., & Kim, H. (2018). Selective inhibition of monoamine oxidase A by hispidol. Bioorganic & Medicinal Chemistry Letters, 28(3), 584-588. View Source
- [3] Ahmed H. E. Hassan, Hyeon Jeong Kim, Min Sung Gee, Jong-Hyun Park, Hye Rim Jeon, Cheol Jung Lee, Yeonwoo Choi, Suyeon Moon, Danbi Lee, Jong Kil Lee, Ki Duk Park, Yong Sup Lee. (2022). Positional scanning of natural product hispidol's ring-B: discovery of highly selective human monoamine oxidase-B inhibitor analogues downregulating neuroinflammation for management of neurodegenerative diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 368-382. View Source
